molecular formula C6H8N4O4 B14923375 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid

2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B14923375
M. Wt: 200.15 g/mol
InChI Key: KXBZATNSBFKDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 3-position of the triazole ring and a butanoic acid moiety attached to the nitrogen atom of the triazole ring

Preparation Methods

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the alkylation of 3-nitro-1H-1,2,4-triazole with haloalkylbutanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the triazole ring are likely to play key roles in its biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds, such as:

    3-nitro-1H-1,2,4-triazole: This compound lacks the butanoic acid moiety and is primarily used as an intermediate in the synthesis of other triazole derivatives.

    2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a methyl group instead of a nitro group and an acetic acid moiety instead of a butanoic acid moiety.

The uniqueness of this compound lies in its combination of a nitro group and a butanoic acid moiety, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C6H8N4O4/c1-2-4(5(11)12)9-3-7-6(8-9)10(13)14/h3-4H,2H2,1H3,(H,11,12)

InChI Key

KXBZATNSBFKDGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

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